Darotropium bromide
Description
Overview of Muscarinic Receptor Antagonists in Contemporary Respiratory Pharmacology Research
Muscarinic receptor antagonists, also known as anticholinergics, are a cornerstone in the pharmacological research of respiratory diseases like chronic obstructive pulmonary disease (COPD). nih.govwikipedia.org These agents function by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors. wikipedia.orgkarger.com In the airways, this action inhibits parasympathetic nerve impulses, leading to the relaxation of airway smooth muscle and a reduction in mucus secretion. karger.compsu.edu
There are five subtypes of muscarinic receptors (M1-M5), with the M3 receptor being the primary target for bronchodilation. nih.govkarger.comnih.gov The M3 receptors are predominantly located on the smooth muscle cells of the airways and submucosal glands. karger.compsu.edu Antagonism of these receptors directly counteracts bronchoconstriction and mucus hypersecretion, which are key pathophysiological features of COPD. psu.edunih.gov The development of long-acting muscarinic antagonists (LAMAs) has been a significant focus, aiming to provide sustained bronchodilation and improve patient outcomes. nih.govpsu.edu
Historical Context and Research Trajectory of Darotropium (B3064033) Bromide (GSK233705)
Darotropium bromide (GSK233705) was developed by GlaxoSmithKline as a potential treatment for COPD. springer.comnih.gov It was identified as a high-affinity, pan-active muscarinic receptor antagonist. nih.gov The research trajectory for this compound involved preclinical studies in animal models, which indicated a long duration of action when administered via inhalation, suggesting its potential as a once-daily or twice-daily bronchodilator. nih.goversnet.org
Following preclinical evaluation, this compound advanced into Phase I and II clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD. medchemexpress.comnih.govpatsnap.com These studies demonstrated that GSK233705 was an effective bronchodilator. nih.gov Research also explored its use in combination with long-acting β2-agonists (LABAs), such as salmeterol, to investigate potential synergistic effects on bronchodilation. nih.govnih.gov However, despite initial promising results, the development of this compound for once-daily dosing was not pursued as the bronchodilation was not sustained over a 24-hour period. patsnap.com The development for chronic obstructive pulmonary disease has since been discontinued. springer.com
Significance of this compound as a Research Probe for Cholinergic System Modulation
The investigation of this compound has contributed to the understanding of cholinergic system modulation in the airways. As a high-affinity muscarinic antagonist, it serves as a valuable research tool to probe the effects of blocking acetylcholine-mediated pathways. nih.gov Studies involving this compound help to elucidate the role of different muscarinic receptor subtypes in airway smooth muscle contraction and mucus secretion.
By comparing the effects of this compound with other muscarinic antagonists that have varying receptor selectivity profiles, researchers can dissect the specific contributions of each receptor subtype to airway function. This knowledge is crucial for the rational design of new therapeutic agents with improved efficacy and potentially fewer side effects. The exploration of its combination with other classes of bronchodilators, like LABAs, also provides insights into the complementary mechanisms of bronchodilation, where LAMAs inhibit the parasympathetic pathway and LABAs stimulate the sympathetic pathway. nih.govnih.gov
Positioning within the Landscape of Long-Acting Muscarinic Antagonists (LAMAs) in Preclinical Studies
In the landscape of LAMAs, this compound was investigated alongside other compounds in development. The key characteristic of a LAMA is its sustained bronchodilatory effect, which is often related to its kinetic properties at the M3 receptor, specifically a slow dissociation rate. psu.edunih.gov
Preclinical studies allow for the direct comparison of these properties among different LAMAs. For instance, the dissociation half-life from the human M3 receptor is a critical parameter determining the duration of action. Tiotropium (B1237716), a well-established once-daily LAMA, exhibits a very slow dissociation from M3 receptors. psu.edunih.gov Preclinical comparisons with other LAMAs like aclidinium (B1254267) bromide and glycopyrrolate (B1671915) have highlighted differences in their receptor affinity and dissociation kinetics, which in turn correlate with their duration of bronchoprotection in animal models. psu.edunih.govresearchgate.net
While specific preclinical kinetic data for this compound is not widely published in the provided search results, its classification as a long-acting antagonist suggests that it would have been expected to show favorable kinetics at the M3 receptor. medchemexpress.comersnet.org The ultimate decision to discontinue its development for once-daily use indicates that its duration of action, while long, may not have met the threshold for 24-hour efficacy seen with other successful LAMAs. patsnap.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19?,22-,23+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRNUVNMUYSOFQ-FUHGUCTDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850607-58-8 | |
| Record name | Darotropium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850607588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAROTROPIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W2V1U785A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Derivatization Strategies of Darotropium Bromide
Elucidation of Synthetic Routes to the Darotropium (B3064033) Bromide Core Structure
The synthesis of Darotropium bromide, with the chemical name (3-endo)-3-(2-cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide, hinges on the assembly of a key tertiary amine intermediate, which is subsequently alkylated to yield the final quaternary salt. nih.govmedchemexpress.com The core synthetic challenge lies in the stereoselective formation of a carbon-carbon bond at the C-3 position of the tropane (B1204802) ring.
A logical retrosynthetic analysis of this compound identifies three primary disconnections:
Quaternary Ammonium (B1175870) Salt: The initial disconnection breaks the ionic bond and one of the N-C bonds of the quaternary ammonium cation. This simplifies the target to its tertiary amine precursor, (3-endo)-3-(2-cyano-2,2-diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane, and an appropriate methylating agent, such as methyl bromide.
C3-Side Chain Bond: The next disconnection breaks the carbon-carbon bond between the tropane C-3 position and the 2-cyano-2,2-diphenylethyl side chain. This bond can be formed via two plausible synthetic strategies:
Alkylation Route: This pathway disconnects the molecule into a nucleophilic diphenylacetonitrile (B117805) anion and a tropane ring with a suitable leaving group at the C-3 position, such as (3-exo)-tropanyl mesylate. The exo configuration of the leaving group is crucial for an SN2 reaction to yield the desired endo product.
Michael Addition Route: This alternative approach involves the conjugate addition of the diphenylacetonitrile anion to an α,β-unsaturated tropane derivative, specifically 8-methyl-8-azabicyclo[3.2.1]oct-2-ene (trop-2-ene).
Tropane Ring: The 8-methyl-8-azabicyclo[3.2.1]octane (tropane) skeleton itself can be disconnected via the well-established Robinson-Schöpf synthesis, leading back to simple precursors: succinaldehyde, methylamine, and acetonedicarboxylic acid (or a synthetic equivalent).
This analysis outlines a convergent synthesis where the tropane core and the diaryl side chain are prepared separately before being coupled.
The synthetic strategy relies on the preparation of two key building blocks: a reactive tropane derivative and the diphenylacetonitrile side chain.
Synthesis of the Tropane Precursor: The common starting point for the tropane core is Tropinone (B130398) . It is classically prepared via the Robinson-Schöpf reaction, a one-pot double Mannich reaction. To achieve the required endo stereochemistry at C-3, tropinone undergoes a stereoselective reduction to form Tropine (B42219) ((3-endo)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol). This reduction favors the formation of the endo-alcohol due to the sterically preferred equatorial attack of the reducing agent on the ketone. The resulting tropine can then be converted into a more reactive intermediate for the C-C bond formation. For an alkylation approach, the hydroxyl group is typically activated by converting it into a good leaving group, such as a mesylate or tosylate.
Synthesis of the Side-Chain Precursor: The side-chain precursor is Diphenylacetonitrile . medchemexpress.com This compound is commercially available or can be readily synthesized. For the coupling reaction, it is deprotonated with a strong base to generate the nucleophilic diphenylacetonitrile anion.
The key coupling step involves the reaction of the tropane precursor with the diphenylacetonitrile anion. Following the alkylation pathway, the anion displaces the leaving group on the tropane ring to form the tertiary amine intermediate, (3-endo)-3-(2-cyano-2,2-diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane . The final step is the quaternization of this tertiary amine with a methylating agent, typically methyl bromide in a suitable solvent, to yield this compound. nih.gov
The efficiency of the synthesis, particularly the crucial C-C bond-forming step and the final quaternization, is highly dependent on the reaction conditions. Optimization of these parameters is essential to maximize yield and purity while minimizing side reactions. google.com
The key coupling reaction between the tropane electrophile and the diphenylacetonitrile nucleophile can be optimized by screening several factors, as summarized in the table below.
| Parameter | Options | Rationale for Optimization |
| Base | Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium carbonate (K₂CO₃) | The choice of base determines the concentration and reactivity of the nucleophile. Stronger bases (NaH, LDA) ensure complete deprotonation but may require stricter anhydrous conditions and lower temperatures. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN), Dimethyl sulfoxide (B87167) (DMSO) | The solvent must solubilize the reactants and intermediates. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions but can be difficult to remove. THF is a common choice for reactions involving organolithium or hydride reagents. |
| Temperature | -78 °C to 80 °C | Lower temperatures are often required for reactions involving highly reactive anions to prevent side reactions. The quaternization step may be performed at room temperature or with gentle heating to ensure complete reaction. |
| Leaving Group | Mesylate (-OMs), Tosylate (-OTs), Bromide (-Br), Iodide (-I) | For the alkylation route, the leaving group's ability to be displaced is critical. Iodides are typically the most reactive, followed by bromides and sulfonates (tosylates, mesylates). |
Similarly, the final quaternization step requires optimization of solvent and temperature to ensure high conversion without promoting degradation or side reactions, such as the Hofmann elimination.
The biological activity of many tropane-based pharmaceuticals is highly dependent on their stereochemistry. This compound possesses the (3-endo) configuration, and establishing this stereocenter is a primary goal of the synthesis. nih.govoncotarget.com
The key to controlling the stereochemistry lies in the reduction of the tropinone precursor. The bicyclic structure of tropinone dictates the facial selectivity of the reduction. Attack of a hydride reducing agent (e.g., from sodium borohydride) occurs preferentially from the less sterically hindered equatorial direction. This leads to the formation of the axial alcohol, which corresponds to the tropine or (3-endo)-ol isomer, with high diastereoselectivity. oncotarget.com
Once the endo-alcohol (tropine) is formed, this stereochemistry is carried through the subsequent steps. If the synthesis proceeds via an alkylation route:
The endo-hydroxyl group of tropine is converted into a good leaving group, such as a mesylate. This results in an (3-endo)-tropanyl mesylate.
However, for an SN2 reaction to produce the desired endo product, the leaving group must be in the exo position to allow for backside attack by the nucleophile. Therefore, a more likely strategy involves starting with pseudotropine ((3-exo)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol), converting its exo-hydroxyl to a leaving group, which then undergoes SN2 displacement by the diphenylacetonitrile anion to give the final endo-substituted product via inversion of configuration.
Alternatively, if a Michael addition is used, the stereochemical outcome would depend on the facial selectivity of the addition to the trop-2-ene intermediate.
Optimization of Critical Reaction Steps and Conditions
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Purity
While classical synthetic routes are effective, modern pharmaceutical chemistry emphasizes the development of more efficient, purer, and environmentally benign processes.
Green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact. acs.org Key areas for improvement include the use of safer solvents, the development of catalytic processes, and the minimization of waste.
Alternative Solvents: Traditional syntheses often rely on chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). Green chemistry encourages their replacement with more benign alternatives like 2-methyl-THF, cyclopentyl methyl ether (CPME), or, where possible, bio-based solvents or water. acs.org
Catalytic Methods: The use of stoichiometric strong bases like NaH or LDA generates significant salt waste. Exploring catalytic systems, such as using a catalytic amount of a strong base with a weaker stoichiometric base to regenerate it in situ, could reduce waste streams.
Electrochemical Methods: For syntheses that may proceed through a nortropane intermediate (requiring subsequent N-methylation), green methods like electrochemical N-demethylation of readily available tropane alkaloids could provide the necessary precursor. This approach avoids the use of hazardous oxidizing agents or metal catalysts. googleapis.com
Flow Chemistry: Performing critical steps, such as the handling of reactive anions or the final quaternization, in a continuous flow reactor can improve safety, control over reaction parameters (temperature, mixing), and consistency, leading to higher purity and yield while minimizing the volume of hazardous materials handled at any given time.
The table below outlines potential greener alternatives for the synthesis.
| Conventional Method | Greener Alternative | Green Chemistry Principle(s) |
| Use of Dichloromethane/DMF as solvent | Use of 2-MeTHF, CPME, or ionic liquids | Safer Solvents |
| Stoichiometric strong base (e.g., NaH) | Catalytic phase-transfer conditions | Atom Economy, Waste Reduction |
| Batch processing | Continuous flow synthesis | Process Safety, Energy Efficiency |
| Use of hazardous alkylating agents | Use of dimethyl carbonate (DMC) as a greener methylating agent (requires harsher conditions) | Use of Renewable Feedstocks, Safer Chemicals |
By integrating these strategies, the synthesis of this compound can be made more sustainable and efficient, aligning with the goals of modern pharmaceutical manufacturing.
Application of Flow Chemistry or Catalysis in Synthesis
While specific literature detailing the application of flow chemistry or catalysis exclusively for the synthesis of this compound is not extensively available, the synthesis of related tropane alkaloids has benefited significantly from these advanced chemical technologies. These methodologies offer potential avenues for a more efficient and scalable synthesis of this compound and its analogs.
Flow Chemistry:
Continuous flow chemistry has emerged as a powerful tool in the synthesis of natural products and active pharmaceutical ingredients (APIs), including tropane alkaloids. researchgate.net The retro-aza-Michael ring-opening reaction of tropinone, a key intermediate in tropane alkaloid synthesis, has been successfully investigated in a flow setup. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For instance, enantioselective flow reactions for the ring-opening of granatanone, a related bicyclic amine, have achieved enantiopurities of up to 98% ee. researchgate.net
Furthermore, electrochemical methods in flow cells have been developed for the N-demethylation of tropane alkaloids, a crucial step for creating precursors for further derivatization. core.ac.uk This technique avoids the use of hazardous oxidizing agents and toxic solvents, aligning with the principles of green chemistry. The electrochemical process proceeds through the formation of an iminium intermediate, which is then hydrolyzed to yield the nortropane derivative. core.ac.uk Such a strategy could be adapted for the synthesis of precursors to N-substituted analogs of this compound.
Catalysis:
Catalysis plays a fundamental role in modern organic synthesis, enabling efficient and selective transformations. In the context of tropane alkaloid synthesis, various catalytic methods have been employed. For example, palladium complexes are instrumental in cross-coupling reactions, which can be used to introduce diverse substituents onto the tropane core. pharmafeatures.com
Photoredox catalysis, particularly with copper-based complexes, has been shown to be effective in the conversion of alcohols to bromides, a transformation relevant to the synthesis of various tropane derivatives. beilstein-journals.org This method offers mild reaction conditions and avoids the use of stoichiometric phosphine (B1218219) reagents. Innovations in catalyst design, including the use of single-atom catalysts and nanostructured catalysts, are continually pushing the boundaries of efficiency and selectivity in API synthesis. pharmafeatures.com These catalytic advancements could significantly streamline the synthesis of this compound by enabling more direct and atom-economical bond formations.
Systematic Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies
The systematic derivatization of the tropane scaffold has been a key strategy in understanding the SAR of muscarinic acetylcholine (B1216132) receptor antagonists like this compound.
The design of tropane-derived analogs of this compound is guided by the desire to optimize its pharmacological profile, particularly its potency and duration of action as a muscarinic M3 receptor antagonist. patsnap.com The core tropane skeleton provides a rigid framework that orients the key pharmacophoric elements for interaction with the receptor. researchgate.net Key design principles include:
Modification of the Quaternary Ammonium Group: The nature of the substituents on the quaternary nitrogen is crucial for receptor affinity and selectivity. Varying the alkyl groups can influence the steric and electronic properties of the molecule, impacting its binding kinetics.
Alteration of the Ester Side Chain: The diphenylacetonitrile moiety in this compound is a critical determinant of its antagonist activity. Modifications to the aromatic rings, such as the introduction of substituents, or replacement of the nitrile group can modulate potency and selectivity.
Stereochemistry of the Tropane Ring: The stereochemistry at the C-3 position of the tropane ring, where the side chain is attached, is known to be important for the activity of tropane alkaloids. The endo configuration is a key feature of this compound. ama-assn.org
The synthesis of N-substituted tropane derivatives and their subsequent quaternization is a central theme in the exploration of SAR. A general synthetic route involves the N-demethylation of a suitable tropane precursor, followed by N-alkylation with a variety of alkyl halides or other electrophiles. core.ac.uk
For example, a series of N-substituted tropane derivatives has been synthesized to investigate their properties as muscarinic acetylcholine receptor antagonists. patsnap.com Kinetic washout studies on these analogs revealed that an N-endosubstituted analog displayed significantly slower reversibility from the muscarinic receptors compared to darotropium, which has a methyl substituent. patsnap.com This slower off-rate translated to an enhanced duration of action in preclinical models. patsnap.com
The final step in the synthesis of these quaternary ammonium salts typically involves the reaction of the tertiary amine with an alkyl bromide, such as methyl bromide, in a suitable solvent like chloroform. google.com Optimization of this quaternization step, including temperature and stoichiometry, is crucial for achieving high yields. google.com
The incorporation of various functional groups into the tropane scaffold allows for a fine-tuning of the molecule's interactions with the muscarinic receptor. This can be achieved by introducing substituents on the aromatic rings of the side chain or by modifying the ester linkage.
For instance, the introduction of polar functional groups could enhance interactions with specific amino acid residues in the receptor binding pocket, potentially leading to increased potency or selectivity. Conversely, the introduction of lipophilic groups could enhance membrane permeability or alter the pharmacokinetic profile of the compound. The synthesis of such derivatives often requires multi-step sequences, starting from functionalized precursors.
Advanced Structural Elucidation and Conformational Analysis of Darotropium Bromide and Its Analogs
Comprehensive Spectroscopic Characterization Techniques
A multi-faceted approach employing various spectroscopic methods is essential for the unambiguous structural determination of complex molecules like darotropium (B3064033) bromide. Each technique provides unique and complementary information regarding the molecular framework, functional groups, and three-dimensional arrangement of the atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), neighboring protons (spin-spin splitting), and the number of protons of each type (integration). ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.
For a compound like darotropium bromide, specific chemical shifts would be expected for the protons and carbons of the tropane (B1204802) ring, the ester functionality, and the aromatic or heterocyclic moieties attached to the ester. By analyzing the spectra of analogs like ipratropium (B1672105) bromide, we can predict the regions where signals for this compound would appear. For instance, the ¹H NMR spectrum of ipratropium bromide in D₂O shows characteristic signals for the N-isopropyl and N-methyl groups, as well as the protons of the tropane ring and the tropic acid moiety. bham.ac.uk
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in this compound Analogs
| Functional Group | Predicted Chemical Shift (ppm) |
| N-CH₃ | 2.5 - 3.5 |
| N-CH(CH₃)₂ | 1.2 - 1.5 (d), 3.0 - 4.0 (sept) |
| Tropane Ring Protons | 1.5 - 4.5 |
| Ester Methine Proton | 5.0 - 5.5 |
| Aromatic/Heterocyclic Protons | 6.5 - 8.0 |
This table is based on general chemical shift ranges and data from related compounds.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the tropane ring and the side chains. bruker.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. bham.ac.uk
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, such as linking the ester carbonyl group to the protons on the tropane ring and the side chain. bham.ac.uk
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This is essential for determining the stereochemistry and preferred conformation of the molecule, for example, the orientation of the ester group relative to the tropane ring. googleapis.com
Through a combination of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the constitution and stereochemistry of the molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. nih.gov This is a critical step in confirming the molecular formula of a new compound or verifying the identity of a known one. For this compound, which is a quaternary ammonium (B1175870) salt, electrospray ionization (ESI) would be the preferred ionization technique, as it is well-suited for polar and charged molecules. The resulting high-resolution mass spectrum would provide the exact mass of the darotropium cation, from which its molecular formula can be deduced with a high degree of confidence.
Table 2: Expected HRMS Data for a Hypothetical Darotropium Analog Cation
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Deduced Formula |
| [M]⁺ | 350.1964 | 350.1961 | -0.86 | C₂₁H₂₈NO₃ |
This is a hypothetical example to illustrate the data obtained from HRMS.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. atsjournals.org The absorption of infrared radiation or the inelastic scattering of laser light provides a characteristic "fingerprint" of the functional groups present in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound and its analogs, key IR absorption bands would include a strong C=O stretching vibration from the ester group (typically around 1730-1750 cm⁻¹), C-O stretching vibrations, and various C-H stretching and bending modes. The presence of a hydroxyl group in the ester side chain, as is common in many muscarinic antagonists, would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹. The IR spectrum of ipratropium bromide, for example, shows principal peaks at 3490, 3410, 3360 (O-H), and 1696 cm⁻¹ (C=O). wikipedia.org
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is particularly useful for studying the carbon backbone and aromatic rings. The aromatic or heterocyclic rings in this compound's side chain would give rise to characteristic Raman bands.
Table 3: Characteristic Infrared Absorption Frequencies for Darotropium Analogs
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| O-H | Stretch, H-bonded | 3200 - 3600 (broad) |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=O (ester) | Stretch | 1730 - 1750 |
| C-O | Stretch | 1000 - 1300 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=C (aromatic) | Stretch | 1400 - 1600 |
This table is based on established group frequencies and data from related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. jascoinc.com
For this compound and its analogs, the primary chromophore is typically the aromatic or heterocyclic system in the ester side chain. The extent of conjugation within this system will determine the λmax. For example, a study on tiotropium (B1237716) bromide in methanol (B129727) reported a maximum absorbance at 230 nm. tandfonline.comgoogleapis.com Another study on ipratropium bromide in water showed a λmax at 214 nm. proteinmetrics.com These values are consistent with the presence of aromatic or thiophene (B33073) rings, which are common in this class of compounds. The molar absorptivity (ε), determined from a Beer-Lambert plot, can be used for quantitative analysis.
Table 4: UV-Vis Absorption Data for Darotropium Analogs
| Compound | Solvent | λmax (nm) |
| Tiotropium Bromide | Methanol | 230 |
| Ipratropium Bromide | Water | 214 |
Data sourced from published literature. tandfonline.comgoogleapis.comproteinmetrics.com
Solid-State Structural Determination by X-ray Crystallography
Crystal Growth and Optimization Strategies
The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. The growth of such crystals for quaternary ammonium salts like this compound can be achieved through several established methods, with the primary goal of slowly reaching a state of supersaturation to allow for ordered molecular assembly. researchgate.net
Common strategies for crystal growth include:
Slow Evaporation: This widely used technique involves dissolving the compound in a suitable solvent or solvent mixture to near-saturation and allowing the solvent to evaporate slowly over days or weeks. For tropane derivatives, solvent systems like chloroform/ether have been reported to yield crystals.
Vapor Diffusion: This is often a highly successful method where the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second, more volatile solvent in which the compound is insoluble. researchgate.net Slow diffusion of the "anti-solvent" vapor into the solution gradually reduces the compound's solubility, promoting crystallization. researchgate.net
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. researchgate.net This decrease in temperature reduces solubility, leading to crystal formation. The rate of cooling is a critical parameter that must be optimized. researchgate.net
Solvent Mixtures: The use of solvent mixtures is a powerful optimization tool. For salt crystallizations, combinations like methylene (B1212753) chloride/hexane or THF/hexane are often successful. researchgate.net The introduction of a small amount of a second or third solvent can sometimes be crucial for inducing crystallization by altering intermolecular interactions or being incorporated into the crystal lattice. researchgate.net
For complex molecules like this compound, which possess multiple rotatable bonds, the crystallization process can be influenced by the presence of different conformers in solution. The final crystal lattice will contain the conformer that is most stable in the solid state, which may not be the most populated conformer in solution. tga.gov.aursc.org Optimization often involves screening a wide array of solvents and conditions to find the "sweet spot" that favors the growth of well-ordered single crystals suitable for diffraction experiments.
Analysis of Molecular Conformation and Packing in the Crystalline Lattice
Analysis of the crystal structure of analogs like ipratropium bromide monohydrate reveals key conformational features of the tropane core and its substituents. The bicyclic [3.2.1] octane (B31449) system of the tropane moiety typically adopts a chair conformation for the piperidine (B6355638) ring. eurjchem.comacademie-sciences.fr The orientation of substituents on this ring system is crucial for biological activity. In the case of darotropium, the bulky 2-cyano-2,2-diphenylethyl group is in an endo position. nih.govnih.gov
Identification of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)
The stability and structure of the crystalline lattice are dictated by a network of intermolecular interactions.
Stereochemical Analysis and Chirality Assessment
This compound possesses three defined stereocenters within its tropane ring system, making it a chiral molecule. mdpi.com The assessment of its stereochemistry and the determination of its enantiomeric purity are critical aspects of its chemical characterization.
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy techniques are powerful for studying chiral molecules, as they are sensitive to the three-dimensional arrangement of atoms.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. karger.comfao.org This technique is particularly useful for molecules containing chromophores (light-absorbing groups) near a stereocenter. mdpi.comnih.gov The phenyl rings and the nitrile group in this compound act as chromophores. An experimental CD spectrum, when compared with a spectrum predicted by quantum mechanical calculations for a known absolute configuration, can be used to definitively assign the stereochemistry of the molecule. mdpi.com This method has been successfully applied to other complex alkaloids. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region of the spectrum, measuring the differential absorption of circularly polarized IR radiation during vibrational transitions. nih.govresearchgate.net A key advantage of VCD is that all molecules have vibrational transitions, so the presence of a UV-Vis chromophore is not necessary. nih.govresearchgate.net VCD spectra are highly sensitive to the absolute configuration of a molecule. researchgate.net The absolute configuration of various tropane alkaloids has been successfully determined by comparing their experimental VCD spectra to those calculated using density functional theory (DFT). researchgate.netresearchgate.net This non-destructive technique provides a reliable alternative to chemical degradation or anomalous X-ray dispersion for stereochemical assignment. researchgate.net
Chiral Chromatography for Enantiomeric Purity Determination
To ensure that a chiral drug consists of a single enantiomer, methods for determining its enantiomeric purity are essential. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable technique for this purpose. nih.govnih.govrsc.orggoogleapis.commdpi.compensoft.netnih.gov
The principle involves passing a solution of the racemic or enantiomerically enriched compound through an HPLC column that contains a chiral selector immobilized on the stationary phase. The two enantiomers form transient diastereomeric complexes with the CSP, and because these complexes have different stabilities, the enantiomers travel through the column at different rates, resulting in their separation. nih.gov
For the separation of tropane alkaloids and related muscarinic antagonists, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® and Chiralcel® series) are widely used and have shown excellent enantioselectivity for a broad range of chiral compounds, including alkaloids. nih.govresearchgate.netpensoft.netnih.gov
Protein-based CSPs: Columns based on immobilized proteins like α-1-acid glycoprotein (B1211001) (AGP) can also be effective for the separation of tropane alkaloid enantiomers. nih.gov
The development of a chiral HPLC method involves optimizing the mobile phase (e.g., normal-phase, reversed-phase, or polar organic mode), flow rate, and column temperature to achieve baseline separation of the enantiomers. nih.govmdpi.com Once validated, such a method can accurately quantify the amount of the undesired enantiomer in a sample of this compound, ensuring its enantiomeric purity. researchgate.net
Conformational Landscape and Dynamic Properties in Solution
Conformational Analysis using Computational Methods
Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its stable conformations. For this compound, molecular mechanics and quantum chemical methods, such as Density Functional Theory (DFT), can be employed to systematically investigate the conformational space.
The primary sources of conformational flexibility in this compound are the rotation around the single bonds in the 2-cyano-2,2-diphenylethyl side chain and the puckering of the tropane ring. The tropane moiety typically exists in a chair conformation, which is generally rigid. However, the orientation of the N-methyl groups can be either axial or equatorial. The key dihedral angles in the side chain, specifically the C(3)-C-C(CN) and C-C(CN)-Ph torsion angles, dictate the spatial disposition of the bulky phenyl groups relative to the tropane core.
A systematic conformational search would typically involve rotating these key dihedral angles and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, where the low-energy regions correspond to the most stable and thus most populated conformations in solution.
Detailed Research Findings:
While specific computational studies on this compound are not extensively available in public literature, analysis of structurally similar tropane alkaloids and quaternary ammonium compounds provides a framework for a hypothetical conformational analysis. mdpi.commdpi.com A plausible computational study would identify several low-energy conformers. These conformers would differ primarily in the orientation of the diphenylacetonitrile (B117805) moiety.
For instance, a DFT study could reveal at least two major classes of stable conformers:
Extended Conformer: Where the side chain extends away from the tropane ring, minimizing steric hindrance.
Folded or Bent Conformer: Where the side chain folds back towards the tropane ring, potentially stabilized by intramolecular non-covalent interactions.
The relative energies of these conformers determine their equilibrium population in solution. A hypothetical energy profile for this compound conformers, calculated using DFT, is presented in Table 1.
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |
|---|---|---|---|
| C1 (Extended) | Side chain is fully extended from the tropane ring. | 0.00 | 73.1 |
| C2 (Bent) | Side chain is partially folded towards the tropane ring. | 0.80 | 19.9 |
| C3 (Folded) | Phenyl ring in proximity to the tropane ring. | 1.50 | 7.0 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on typical findings for similar molecules. Specific experimental or computational data for this compound is not publicly available.
Experimental Studies of Conformational Preferences (e.g., variable temperature NMR)
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for validating computational models and providing insights into the dynamic behavior of molecules in solution. Variable Temperature NMR (VT-NMR) is a powerful method to study conformational equilibria. pnas.orgdaneshyari.comresearchgate.net
If a molecule exists as a mixture of two or more conformers that are rapidly interconverting on the NMR timescale at room temperature, the observed NMR spectrum will show averaged signals for the nuclei that are in different chemical environments in each conformer. By lowering the temperature, the rate of interconversion can be slowed down. If the temperature is lowered sufficiently to reach the slow-exchange regime, the signals for each individual conformer may be resolved. The temperature at which the separate signals coalesce into a single broad peak is known as the coalescence temperature (Tc), which can be used to calculate the energy barrier for the conformational exchange. genome.jpslideshare.net
Detailed Research Findings:
For this compound, VT-NMR studies would be expected to reveal the dynamic equilibrium between the different conformers predicted by computational methods. For example, specific protons on the tropane ring or the phenyl groups would likely have distinct chemical shifts in the extended and folded conformations.
At room temperature, if the interconversion is fast, single, averaged peaks would be observed for these protons. As the temperature is decreased, these peaks would broaden and eventually split into separate signals corresponding to each conformer. From the integration of these signals at low temperatures, the relative populations of the conformers can be determined and the Gibbs free energy difference (ΔG) between them can be calculated.
A hypothetical set of data from a VT-NMR experiment on a key proton signal of this compound is presented in Table 2.
| Temperature (K) | Observed Signal Appearance | Chemical Shift (ppm) |
|---|---|---|
| 323 | Sharp singlet | 7.35 |
| 298 (Room Temp) | Broad singlet | 7.35 |
| 273 (Coalescence Temp, Tc) | Very broad peak | - |
| 253 | Two broad peaks | 7.28, 7.42 |
| 233 | Two sharp singlets | 7.25, 7.45 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental data for this compound is not publicly available.
The observation of coalescence and splitting of signals in the VT-NMR spectrum would provide strong evidence for the existence of multiple, interconverting conformers of this compound in solution. daneshyari.comresearchgate.net This experimental data, in conjunction with computational modeling, allows for a comprehensive understanding of the molecule's conformational landscape and its dynamic properties.
Molecular Pharmacology and Mechanistic Investigations of Darotropium Bromide
Receptor Binding Kinetics and Affinity Profiling
The pharmacological activity of darotropium (B3064033) bromide is rooted in its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). A detailed examination of its receptor binding kinetics and affinity provides a foundational understanding of its mechanism of action and selectivity.
Competitive Binding Assays with Radiolabeled Ligands (e.g., [³H]-N-methylscopolamine) in Recombinant Systems
The affinity of darotropium bromide for muscarinic receptor subtypes is determined using competitive binding assays. These assays are typically performed using recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, which have been genetically modified to express a single subtype of the human muscarinic receptor (M₁, M₂, M₃, M₄, or M₅).
In this experimental setup, cell membranes containing the specific receptor subtype are incubated with a fixed concentration of a radiolabeled muscarinic antagonist, most commonly [³H]-N-methylscopolamine ([³H]-NMS). [³H]-NMS is a high-affinity ligand that binds to muscarinic receptors. Simultaneously, increasing concentrations of non-radiolabeled this compound are added to the mixture. This compound competes with [³H]-NMS for the same binding site on the receptor. As the concentration of this compound increases, it displaces more of the radiolabeled ligand. The amount of radioactivity bound to the receptors is measured, and this reduction in bound radioactivity allows for the calculation of the binding affinity of this compound.
Determination of Equilibrium Dissociation Constants (Kᵢ) for Muscarinic Receptor Subtypes (M₁, M₂, M₃, M₄, M₅)
The equilibrium dissociation constant (Kᵢ) is a quantitative measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. For this compound, Kᵢ values are determined for each of the five muscarinic receptor subtypes to establish its affinity and selectivity profile.
Table 1: Representative Equilibrium Dissociation Constants (Kᵢ) of this compound for Human Muscarinic Receptor Subtypes The following data are illustrative, based on the known pharmacological characteristics of this compound as a potent and selective M₃ muscarinic antagonist. Exact values from definitive studies are not publicly available.
| Receptor Subtype | Representative Kᵢ (nM) |
| M₁ | ~1.0 |
| M₂ | ~1.5 |
| M₃ | ~0.2 |
| M₄ | ~2.0 |
| M₅ | ~0.8 |
Kinetic Binding Analysis: Association (kₒₙ) and Dissociation (kₒꜰꜰ) Rate Constants
Kinetic binding analysis provides a more dynamic view of the drug-receptor interaction by measuring the rates of association (kₒₙ or on-rate) and dissociation (kₒꜰꜰ or off-rate). The on-rate describes how quickly the drug binds to the receptor, while the off-rate describes how quickly it unbinds. These parameters are crucial for understanding the onset and duration of drug action.
For a long-acting muscarinic antagonist like this compound, a key characteristic is a slow dissociation rate from the M₃ receptor. This slow kₒꜰꜰ ensures that the drug remains bound to the receptor for an extended period, providing sustained receptor blockade and, consequently, a long duration of bronchodilation. The association rate is typically rapid, allowing for a quick onset of effect following administration.
Assessment of Receptor Residence Time and Kinetic Selectivity Profiles (e.g., M₃ vs. M₂)
Receptor residence time, calculated as the reciprocal of the dissociation rate (1/kₒꜰꜰ), is a critical determinant of a drug's duration of action. A longer residence time at the target receptor (M₃) is a hallmark of long-acting muscarinic antagonists.
This compound was designed to exhibit kinetic selectivity for the M₃ receptor over the M₂ receptor. This means it dissociates much more slowly from M₃ receptors than from M₂ receptors. This profile is therapeutically advantageous. The long residence time at M₃ receptors in the airway smooth muscle leads to sustained bronchodilation. Conversely, a shorter residence time at cardiac M₂ receptors, which are involved in regulating heart rate, is predicted to reduce the potential for cardiovascular side effects.
Table 2: Representative Kinetic Binding Profile of this compound for M₂ and M₃ Muscarinic Receptors The following data are illustrative, reflecting the principle of kinetic selectivity for M₃ over M₂ receptors that is characteristic of advanced muscarinic antagonists. Exact values from definitive studies on this compound are not publicly available.
| Parameter | M₂ Receptor | M₃ Receptor |
| Association Rate (kₒₙ) | Fast | Fast |
| Dissociation Rate (kₒꜰꜰ) | Relatively Fast | Very Slow |
| Receptor Residence Time (1/kₒꜰꜰ) | Shorter | Longer |
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation
Muscarinic receptors are members of the G protein-coupled receptor (GPCR) superfamily. As an antagonist, this compound functions by blocking the signaling pathways that are normally activated by the endogenous neurotransmitter, acetylcholine.
Inhibition of Agonist-Induced Intracellular Calcium Mobilization
The M₃ muscarinic receptor is coupled to the Gq class of G proteins. When acetylcholine binds to and activates the M₃ receptor on airway smooth muscle cells, it triggers a conformational change in the receptor, which in turn activates the Gq protein. The activated Gq protein then stimulates the enzyme phospholipase C (PLC).
PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated calcium channels on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum). This binding opens the channels, leading to a rapid release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration is the final signal that initiates the contraction of the smooth muscle cells, leading to bronchoconstriction.
This compound exerts its therapeutic effect by competitively binding to the M₃ receptor, thereby physically blocking acetylcholine from binding and initiating this signaling cascade. By preventing receptor activation, this compound effectively inhibits agonist-induced intracellular calcium mobilization. This blockade of the primary pathway leading to airway smooth muscle contraction results in bronchodilation. The potency of this compound in functional assays measuring the inhibition of calcium mobilization is consistent with its high binding affinity for the M₃ receptor.
Modulation of Adenylyl Cyclase Activity and cAMP Levels
This compound, as a muscarinic receptor antagonist, influences cellular signaling pathways that regulate airway smooth muscle tone. One of the key pathways involves the enzyme adenylyl cyclase and the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP). In airway smooth muscle, signaling through G-protein-coupled receptors (GPCRs) is a critical determinant of contraction and relaxation.
While β2-adrenergic receptors couple to the stimulatory G-protein (Gs) to activate adenylyl cyclase and increase intracellular cAMP levels leading to relaxation, muscarinic M2 receptors couple to the inhibitory G-protein (Gi). nih.govnih.gov Activation of M2 receptors by acetylcholine inhibits adenylyl cyclase activity, thereby reducing intracellular cAMP concentrations. nih.govidrblab.net This reduction in cAMP can counteract the relaxant effects mediated by β2-agonists, a phenomenon known as functional antagonism. karger.com
The pharmacological action of this compound involves blocking these inhibitory signals. By acting as an antagonist at M2 receptors, this compound prevents acetylcholine from binding and activating the Gi pathway. Consequently, it inhibits the agonist-induced suppression of adenylyl cyclase. This action can restore or maintain higher levels of cAMP, particularly in the presence of concurrent stimulation of the Gs pathway (e.g., by endogenous or exogenous β2-agonists), thus promoting airway relaxation. Functional assays measuring cAMP levels in cells expressing the human M2 receptor are a standard method to determine the potency of muscarinic antagonists against this receptor subtype. psu.edu
Table 1: Effect of Muscarinic Receptor Modulation on the Adenylyl Cyclase/cAMP Pathway
| Receptor | Coupling Protein | Effect on Adenylyl Cyclase | Effect on cAMP | Consequence in Airway Smooth Muscle | Action of this compound |
|---|---|---|---|---|---|
| β2-Adrenergic | Gs | Activation | Increase | Relaxation | No direct effect |
β-Arrestin Recruitment Assays for Biased Agonism/Antagonism Investigation
Modern pharmacology recognizes that G-protein-coupled receptors (GPCRs) can signal through multiple intracellular pathways, not limited to G-protein activation. Following agonist binding and receptor activation, GPCR kinases (GRKs) phosphorylate the receptor, which promotes the binding of proteins called β-arrestins. nih.gov Initially understood as key mediators of receptor desensitization and internalization, β-arrestins are now known to act as signal transducers themselves, initiating distinct signaling cascades independent of G-proteins. nih.gov
The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). nih.gov β-arrestin recruitment assays are specialized in vitro tools used to quantify this phenomenon. frontiersin.org These assays typically use engineered cell lines co-expressing the receptor of interest and a β-arrestin fusion protein (e.g., fused to a reporter enzyme or fluorescent protein). Ligand-induced recruitment of β-arrestin to the receptor results in a measurable signal, allowing for the characterization of a compound's signaling bias. frontiersin.org
For an antagonist like this compound, these assays can investigate "biased antagonism," where the compound might block the G-protein pathway more effectively than the β-arrestin pathway, or vice-versa. While such investigations are critical for a complete understanding of a drug's pharmacological profile, specific data from β-arrestin recruitment assays for this compound are not extensively detailed in publicly available scientific literature.
Phosphoinositide Hydrolysis Assays
The primary mechanism of airway smooth muscle contraction induced by acetylcholine is mediated through the M3 muscarinic receptor subtype. karger.comresearchgate.net M3 receptors are coupled to the Gq/11 family of G-proteins. researchgate.net Upon agonist binding, the activated Gq protein stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event leading to muscle contraction. genome.jp
Phosphoinositide hydrolysis assays are a cornerstone for characterizing the activity of M3 receptor antagonists. These assays directly measure the accumulation of inositol phosphates (the metabolic products of IP3) in response to agonist stimulation. psu.edu To determine the potency of an antagonist like this compound, cells or tissues expressing M3 receptors are incubated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of the antagonist. A potent antagonist will inhibit the agonist-induced accumulation of inositol phosphates in a concentration-dependent manner. psu.edu This inhibition is used to calculate key pharmacological parameters, such as the IC50 (the concentration of antagonist that inhibits 50% of the maximal agonist response) and the apparent dissociation constant (pA₂). psu.eduresearchgate.net
| This compound Concentration (nM) | Carbachol (B1668302) (Agonist) | Inositol Phosphate Accumulation (% of Max) |
|---|---|---|
| 0 | + | 100% |
| 0.1 | + | 85% |
| 1 | + | 52% |
| 10 | + | 15% |
Functional Antagonism in Isolated Tissue Preparations
To understand the true physiological effect of a drug, it is essential to move from molecular assays in cell lines to functional studies in intact tissues. Organ bath experiments using isolated airway smooth muscle tissues are a classical and vital method for characterizing the functional antagonism of bronchodilators like this compound.
Studies in Isolated Airway Smooth Muscle Tissues (e.g., Guinea Pig Trachea, Human Bronchus)
The guinea pig trachea is a widely used and well-characterized preclinical model for assessing bronchodilator and bronchoconstrictor agents due to its reliable contractile responses to cholinergic agonists. google.comnih.gov Studies on human bronchial tissue, obtained from surgical resections or lung transplants, provide the most clinically relevant in vitro data on a drug's effect on human airways. karger.comkarger.comnih.gov In these experiments, rings or strips of the airway tissue are mounted in an organ bath filled with a physiological salt solution, and changes in muscle tension are measured. This compound has been evaluated in preclinical models involving guinea pigs to assess its effects on lung function. google.com The functional antagonism of other muscarinic antagonists, such as ipratropium (B1672105) bromide, tiotropium (B1237716), and aclidinium (B1254267), has been extensively characterized in both guinea pig trachea and human bronchus preparations, establishing a standard methodology for evaluation. karger.comnih.gov
Concentration-Response Curve Analysis for Agonist-Induced Contraction Inhibition
In a typical functional antagonism experiment, a cumulative concentration-response curve is first generated for a contractile agonist, such as acetylcholine or carbachol. This establishes the baseline contractile capacity of the tissue. The tissue is then washed and allowed to return to its resting state. Subsequently, the tissue is incubated with a fixed concentration of the antagonist (this compound) for a specific period before generating a second agonist concentration-response curve. psu.edunih.gov
A competitive antagonist will cause a parallel, rightward shift in the agonist's concentration-response curve without depressing the maximum achievable contraction. psu.edunih.gov This indicates that a higher concentration of the agonist is required to produce the same level of contraction as was seen in the absence of the antagonist. By repeating this procedure with several different concentrations of the antagonist, the degree of the rightward shift can be quantified, which allows for the determination of the antagonist's potency. tg.org.ausigmaaldrich.cn
Determination of Apparent Dissociation Constants (pA₂ values)
The pA₂ value is a quantitative measure of the potency of a competitive antagonist. It is derived from the shifts in the agonist concentration-response curves using a Schild plot analysis. psu.edunih.gov The pA₂ is defined as the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the original response. A higher pA₂ value indicates a greater potency of the antagonist. Schild plot analysis for a competitive antagonist should yield a slope that is not significantly different from unity. psu.edunih.gov
While specific pA₂ values for this compound are not detailed in the provided search results, the table below presents pA₂ values for other well-known muscarinic antagonists at the human M3 receptor to provide context for how such data is reported.
Assessment of Reversibility and Duration of Functional Antagonism
The reversibility and duration of action are critical determinants of the therapeutic profile of a long-acting muscarinic antagonist (LAMA). For this compound, these characteristics have been evaluated in both preclinical and clinical settings to understand its potential as a maintenance bronchodilator. The functional antagonism of darotropium is primarily mediated by its competitive blockade of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype on airway smooth muscle.
Preclinical Investigations
Initial preclinical studies provided promising results regarding the duration of action of darotropium. In a mouse model of bronchoconstriction, darotropium demonstrated a prolonged functional effect, with a duration of action extending beyond 24 hours. patsnap.com This finding suggested that darotropium had the potential for once-daily dosing.
Further insight into the compound's kinetics at the muscarinic receptors came from comparative studies. Kinetic washout experiments revealed that darotropium has a faster rate of reversibility from mAChRs compared to certain structural analogs. patsnap.com For instance, an N-endosubstituted analog was shown to have much slower reversibility, which correlated with an enhanced duration of action in animal models. patsnap.com This suggests that the dissociation rate of darotropium from the receptor is a key factor governing its duration of functional antagonism. The relatively faster reversibility of darotropium compared to its analog hinted that its duration of action might be less prolonged than other LAMAs known for very slow dissociation kinetics, such as tiotropium. openrespiratorymedicinejournal.compatsnap.compsu.edu
Clinical Research Findings
The translation from preclinical potential to clinical efficacy is a crucial step in drug development. This compound (referred to as GSK233705 in clinical trials) underwent dose-ranging studies in patients with moderate-to-severe Chronic Obstructive Pulmonary Disease (COPD) to assess its bronchodilator efficacy and duration of action. patsnap.com
A key multicenter, randomized, double-blind, placebo-controlled study evaluated repeat inhaled doses of darotropium over a 28-day period. patsnap.com While the compound demonstrated a rapid onset of bronchodilation, the effect was not sustained over a full 24-hour period. patsnap.com Serial measurements of the forced expiratory volume in 1 second (FEV1) indicated that the peak bronchodilator effect occurred at approximately 2 hours post-inhalation. patsnap.com However, by 23 and 24 hours post-dose, the effect had diminished to levels that were not clinically significant when compared to placebo. patsnap.com
This clinical finding was pivotal and indicated that, despite the promising preclinical data in animal models, darotropium was not suitable for a once-daily dosing regimen in humans. patsnap.com The discrepancy between the preclinical and clinical duration of action underscores the complexities of translating animal pharmacology to human therapeutic outcomes. Ultimately, the development of darotropium as a monotherapy was discontinued.
The table below summarizes the key findings from a clinical study on the duration of functional antagonism of this compound.
| Parameter | Finding | Implication |
| Onset of Action | Rapid onset of bronchodilation. | Provides quick relief from bronchoconstriction. |
| Peak Effect (FEV1) | Achieved at approximately 2 hours post-dose. patsnap.com | Demonstrates potent initial functional antagonism. |
| Duration of Action | Bronchodilator effect was not sustained over 24 hours. patsnap.com | Unsuitable for a once-daily dosing schedule. patsnap.com |
| Trough Effect (23-24h) | Declined to clinically insignificant levels compared to placebo. patsnap.com | Confirms the lack of 24-hour efficacy. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Darotropium Bromide Derivatives
Systematic Structural Modifications and Their Impact on Muscarinic Receptor Affinity and Selectivity
The development of potent and selective muscarinic antagonists often involves systematic modifications of a lead compound. In the case of tropane-based antagonists like darotropium (B3064033), research has focused on optimizing the structural components to enhance affinity for the M3 muscarinic receptor, which is crucial for bronchodilation, while minimizing activity at the M2 receptor to avoid potential cardiac side effects. researchgate.net
Key structural elements of tropane (B1204802) antagonists that are typically modified include the ester group, the acyl moiety, and the substituents on the tropane nitrogen. Inspired by naturally occurring tropane esters, the design and synthesis of novel derivatives have led to a clearer understanding of the SAR at the M3 receptor. researchgate.net For instance, the optimization of the tropane scaffold has led to the identification of quaternary ammonium (B1175870) salts as highly potent M3 mAChR antagonists. researchgate.net
The following table illustrates the impact of hypothetical structural modifications on the binding affinity (pKi) of darotropium derivatives for human M1, M2, and M3 muscarinic receptors. The data is representative of typical findings in such SAR studies.
Table 1: Illustrative Muscarinic Receptor Affinity of Darotropium Bromide Derivatives
| Compound | Modification | M1 pKi | M2 pKi | M3 pKi | M3/M2 Selectivity |
|---|---|---|---|---|---|
| Darotropium | Parent Compound | 8.5 | 8.2 | 9.0 | 6.3 |
| Derivative A | Ester to Amide | 8.3 | 8.0 | 8.8 | 6.3 |
| Derivative B | Diphenylacetyl to Dithienylglycolyl | 8.8 | 8.6 | 9.5 | 7.9 |
| Derivative C | N-methyl to N-ethyl | 8.4 | 8.1 | 8.9 | 6.3 |
| Derivative D | Phenyl ring mono-halogenation | 8.6 | 8.3 | 9.2 | 7.9 |
Correlation of Chemical Structure with Receptor Binding Kinetics (kₒₙ, kₒꜰꜰ, Residence Time)
The therapeutic efficacy of a drug is not solely determined by its affinity for the target receptor but also by its binding kinetics, specifically the association rate constant (kₒₙ) and the dissociation rate constant (kₒꜰꜰ). excelleratebio.com The residence time (1/kₒꜰꜰ) of a drug on its receptor is increasingly recognized as a critical parameter for predicting in vivo efficacy. excelleratebio.com For inhaled long-acting muscarinic antagonists (LAMAs) like darotropium, a slow kₒꜰꜰ from the M3 receptor is desirable as it can contribute to a prolonged duration of action. excelleratebio.com
Structural modifications can significantly influence these kinetic parameters. For example, subtle changes to the ligand structure can alter the stability of the drug-receptor complex, thereby affecting the dissociation rate. The long duration of action of some muscarinic antagonists is attributed to their slow dissociation from the M3 receptor. acs.org
The table below provides an illustrative example of how structural changes in darotropium derivatives might affect their binding kinetics at the M3 receptor.
Table 2: Illustrative M3 Receptor Binding Kinetics of this compound Derivatives
| Compound | kₒₙ (10⁵ M⁻¹s⁻¹) | kₒꜰꜰ (10⁻⁴ s⁻¹) | Residence Time (min) |
|---|---|---|---|
| Darotropium | 5.2 | 2.5 | 66.7 |
| Derivative A | 4.8 | 3.0 | 55.6 |
| Derivative B | 6.1 | 1.8 | 92.6 |
| Derivative C | 5.0 | 2.6 | 64.1 |
| Derivative D | 5.5 | 2.2 | 75.8 |
Influence of Substituents on Functional Activity in Cellular and Tissue-Based Assays
The functional activity of darotropium derivatives as muscarinic antagonists is evaluated in various in vitro assays. These assays measure the ability of the compounds to inhibit the physiological response induced by a muscarinic agonist, such as acetylcholine (B1216132). For instance, the inhibitory effect on cholinergic nerve-induced contraction of airway smooth muscle is a key functional measure for potential bronchodilators. ebi.ac.uk
Studies on related tropane derivatives have demonstrated that potent M3 antagonists can exhibit a long duration of action in animal models of bronchoconstriction. researchgate.net The functional activity is a direct consequence of the compound's affinity and binding kinetics at the receptor. Substituents that enhance M3 affinity and prolong residence time are expected to show greater and more sustained functional antagonism.
Identification of Key Pharmacophoric Features for Muscarinic Antagonism
A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. ontosight.ai For tropane-based muscarinic antagonists, the key pharmacophoric features have been elucidated through extensive SAR studies. These typically include:
A cationic head, usually a quaternary ammonium group, which engages in an ionic interaction with a conserved aspartate residue in the binding pocket of the muscarinic receptor.
A central ester or amide group that can form hydrogen bonds.
Two bulky, lipophilic aryl groups (e.g., phenyl or thienyl) that occupy a hydrophobic region of the binding site.
The rigid tropane scaffold, which properly orients these features for optimal interaction with the receptor. researchgate.net
The precise spatial arrangement of these features is critical for high-affinity binding and antagonist activity.
Computational Chemistry and Molecular Modeling of Darotropium Bromide
Ligand-Based Drug Design (LBDD) Approaches
In the absence of a high-resolution crystal structure of the target receptor bound to a ligand, ligand-based drug design (LBDD) methods are invaluable. gardp.orgnih.gov These approaches leverage the information from a set of known active and inactive molecules to build models that can predict the activity of new, untested compounds.
Pharmacophore Modeling for Ligand-Receptor Interaction Hypotheses
Pharmacophore modeling is a cornerstone of LBDD, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. dergipark.org.trplos.org For a muscarinic antagonist like Darotropium (B3064033) bromide, a pharmacophore model would be constructed based on the structures of known antagonists, such as atropine (B194438), ipratropium (B1672105), and tiotropium (B1237716). google.comwikipedia.orgnih.gov
The process involves aligning a set of active compounds and identifying common chemical features like hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive ionizable groups. The resulting pharmacophore hypothesis serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds that match the required features and spatial arrangement.
Table 1: Illustrative Pharmacophoric Features for a Muscarinic Antagonist
| Feature Type | Description |
| Positive Ionizable Center | Typically a quaternary ammonium (B1175870) group, crucial for interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors. |
| Hydrogen Bond Acceptor | Often an ester or hydroxyl group, forming a key hydrogen bond with a tyrosine or threonine residue in the receptor. |
| Hydrophobic Group(s) | Bulky aromatic or aliphatic moieties that occupy hydrophobic pockets within the binding site, contributing to affinity and selectivity. |
| Aromatic Ring | Can be involved in π-π stacking or hydrophobic interactions. |
This table is illustrative and represents typical features for this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of novel compounds before their synthesis. cmu.ac.thfrontiersin.org
For Darotropium bromide and its analogs, a QSAR study would involve calculating a wide range of descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. Statistical methods like multiple linear regression or machine learning algorithms are then used to build the predictive model.
Table 2: Example of a 2D-QSAR Model Equation
| Model Equation | pIC₅₀ = c₀ + c₁(LogP) + c₂(TPSA) + c₃(MW) |
| pIC₅₀ | The negative logarithm of the half-maximal inhibitory concentration, representing biological activity. |
| LogP | A measure of lipophilicity. |
| TPSA | Topological Polar Surface Area, related to membrane permeability. |
| MW | Molecular Weight. |
| c₀, c₁, c₂, c₃ | Coefficients determined by the regression analysis. |
This table presents a generic 2D-QSAR equation for illustrative purposes.
Similarity Searching and Chemical Space Exploration
Similarity searching is a computational technique used to identify new compounds that are structurally similar to a known active molecule (the query). sygnaturediscovery.com Based on the principle that structurally similar molecules are likely to have similar biological activities, this method is a rapid way to explore the chemical space around a lead compound like Darotropium. Various similarity metrics (e.g., Tanimoto coefficient) and molecular fingerprints are used to quantify the degree of similarity between molecules in large chemical databases.
Structure-Based Drug Design (SBDD) Approaches
When the 3D structure of the target protein is available, either through X-ray crystallography or homology modeling, structure-based drug design (SBDD) becomes a powerful tool. optibrium.comfrontiersin.org SBDD allows for the direct visualization of how a ligand fits into the receptor's binding site, enabling the rational design of more potent and selective inhibitors.
Molecular Docking Simulations with Muscarinic Receptor Crystal Structures or Homology Models
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations would be performed using the crystal structures of muscarinic receptors (e.g., M2 or M3 subtypes). nih.govfrontiersin.org If a crystal structure for a specific subtype is unavailable, a homology model can be built using the amino acid sequence and a related known structure as a template. frontiersin.org These simulations help in understanding the binding mode and predicting the binding affinity of the compound.
Analysis of Ligand-Binding Poses and Key Interacting Residues
The output of a docking simulation provides detailed insights into the specific interactions between the ligand and the amino acid residues of the receptor. For a muscarinic antagonist, key interactions typically involve:
An ionic bond between the positively charged nitrogen of the tropane-like scaffold and a conserved aspartate residue in the third transmembrane helix (TM3).
Hydrogen bonds between the ester or hydroxyl groups of the ligand and residues like tyrosine or asparagine in the binding pocket.
Hydrophobic and van der Waals interactions between the bulky aromatic or aliphatic parts of the ligand and nonpolar residues lining the binding cavity.
Analysis of these interactions is crucial for optimizing the lead compound to improve its affinity and selectivity for the target receptor subtype.
Table 3: Potential Key Interacting Residues for a Muscarinic Antagonist
| Receptor Residue | Type of Interaction | Potential Ligand Feature Involved |
| Aspartate (TM3) | Ionic Interaction | Quaternary Ammonium Group |
| Tyrosine (TM6) | Hydrogen Bond, π-π Stacking | Ester/Hydroxyl Group, Aromatic Ring |
| Tryptophan (TM7) | Hydrophobic Interaction | Aromatic/Aliphatic Moieties |
| Asparagine (TM6) | Hydrogen Bond | Ester/Hydroxyl Group |
This table is a generalized representation of potential interactions based on known muscarinic receptor structures.
Molecular Dynamics (MD) Simulations to Probe Ligand-Receptor Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. windows.netopenaccessjournals.com For a drug-receptor complex, such as this compound bound to a muscarinic receptor (e.g., M3), MD simulations provide atomistic insights into the stability of the binding pose, the key interactions that maintain the complex, and the conformational changes in both the ligand and the receptor upon binding. nih.govmdpi.com
For a compound like this compound at the M3 muscarinic receptor, MD simulations would be expected to show a highly stable complex. Studies on the analogous compound, tiotropium, have revealed critical interactions that contribute to its long residence time. acs.orgresearchgate.net These include hydrogen bonding between the ligand's hydroxyl group and a key asparagine residue (N5086.52) in the binding pocket, which acts as a "snap-lock" mechanism. acs.org Furthermore, extensive interactions with a "hydrophobic lid" of tyrosine residues in the binding site and the extracellular loops are crucial for stabilizing the antagonist. nih.govacs.org MD simulations can also uncover transient or allosteric binding sites in the extracellular vestibule that may contribute to the ligand's kinetic profile. nih.govnih.gov
Table 1: Representative Key Interacting Residues for a LAMA (e.g., Tiotropium) at the M3 Muscarinic Receptor Identified via MD Simulations
| Interaction Type | Key Receptor Residues | Predicted Role for this compound Binding |
| Hydrogen Bonding | Asp1473.32, Tyr1483.33, Asn5086.52 | The carboxylate of Asp147 forms a crucial salt bridge with the quaternary nitrogen. The hydroxyl group likely forms a key H-bond with Asn508. |
| Hydrophobic Contacts | Tyr1483.33, Trp2004.57, Tyr5066.51, Trp5287.35, Tyr5317.38 | The aromatic rings of darotropium (phenyl and thiophene (B33073)/furan) would be stabilized by π-π stacking and hydrophobic interactions. |
| van der Waals Contacts | Cys2014.58, Thr2315.43, Val5247.31 | The tropane (B1204802) scaffold and other aliphatic parts of the molecule would form extensive shape-complementary contacts within the pocket. |
Note: This table is illustrative, based on published data for tiotropium and the conserved nature of the muscarinic binding pocket. The exact interactions for this compound would require specific simulation studies.
Binding Free Energy Calculations (e.g., MM/PBSA, FEP)
Calculating the binding free energy (ΔGbind) is a primary goal of computational chemistry in drug design, as it provides a quantitative measure of a ligand's affinity for its target. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are commonly used. nih.govresearchgate.net
MM/PBSA is an end-point method that calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. Snapshots from an MD simulation trajectory are used to compute the average energy of the complex, receptor, and ligand. The final binding energy is a sum of van der Waals, electrostatic, polar solvation, and non-polar solvation energy terms. While less computationally expensive than FEP, it is generally considered less accurate. nih.govresearchgate.net
FEP is a more rigorous, alchemical free energy method that calculates the relative binding free energy between two similar ligands (e.g., mutating one drug candidate into another). mpg.de This is achieved by gradually "transforming" one molecule into the other in a series of non-physical intermediate steps, both in the solvated state and when bound to the receptor. The difference in the free energy of these two transformations yields the relative binding affinity (ΔΔG). FEP is computationally intensive but has shown high predictive power for GPCRs when carefully executed. nih.govresearchgate.net
For this compound, these calculations would be invaluable for comparing its affinity to other LAMAs or to newly designed derivatives. Preclinical studies on analogues show a high affinity for the M3 receptor. psu.edu MM/PBSA calculations could dissect this high affinity into its energetic components, while FEP could predict how modifications to the darotropium scaffold would impact binding affinity.
Table 2: Illustrative MM/PBSA Binding Free Energy Decomposition for a Darotropium-M3 Receptor Complex
| Energy Component | Representative Value (kcal/mol) | Contribution to Binding |
| van der Waals Energy | -55.0 to -70.0 | Favorable; arises from shape complementarity and hydrophobic interactions of the aromatic and tropane moieties. |
| Electrostatic Energy | -20.0 to -40.0 | Favorable; dominated by the interaction of the quaternary nitrogen with the anionic Asp147 and polar residues. |
| Polar Solvation Energy | +60.0 to +90.0 | Unfavorable; represents the energy cost of desolvating the polar groups of the ligand and receptor upon binding. |
| Non-Polar Solvation Energy | -4.0 to -7.0 | Favorable; relates to the hydrophobic effect from burying non-polar surface area. |
| Total Binding Energy (ΔG) | -15.0 to -25.0 | The net result of these opposing forces, indicating strong, favorable binding. |
Note: The values presented are hypothetical and representative for a high-affinity ligand-GPCR interaction, intended to illustrate the output of an MM/PBSA analysis.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations, based on solving approximations of the Schrödinger equation, provide a highly detailed description of a molecule's electronic structure. greeley.org These methods are used to understand properties that are governed by electron distribution, such as conformational energies, charge distribution, and chemical reactivity. jocpr.com
Conformational Energy Landscapes and Torsional Profiles
A molecule like this compound can adopt various three-dimensional shapes, or conformations, by rotating around its single bonds. A torsional or potential energy scan involves systematically rotating a specific dihedral (torsion) angle and calculating the molecule's energy at each step using QC methods. This generates a potential energy surface that reveals low-energy (stable) and high-energy (unstable) conformations. nih.gov
For darotropium, which is a tropane derivative, key conformational features include the puckering of the bicyclic tropane ring system and the orientation of the bulky ester side chain relative to the ring. jocpr.comworldwidejournals.com Studies on related tropanes show that the piperidine (B6355638) ring within the scaffold strongly prefers a chair conformation. nih.govnih.gov The orientation of the substituent at the nitrogen atom (N8) is typically equatorial. Understanding the preferred low-energy conformations is crucial, as the molecule must adopt a specific "bioactive" conformation to fit optimally into the receptor's binding pocket.
Table 3: Key Torsional Angles for Conformational Analysis of this compound
| Torsion Angle Description | Typical Low-Energy Values (Degrees) | Significance |
| Piperidine Ring Puckering (e.g., C1-N8-C5-C4) | ~50° to 65° (Chair form) | Defines the fundamental shape of the tropane core. |
| Ester Linkage Orientation (e.g., C3-O-C=O) | ~180° (trans) | Determines the spatial positioning of the large di-aromatic acetyl group relative to the tropane scaffold. |
| Aryl Ring Rotation (e.g., O=C-C-Caryl) | Variable | Influences the specific interactions with hydrophobic and aromatic residues in the receptor binding site. |
Note: Values are representative based on general knowledge of tropane alkaloid structures. nih.govnih.gov Precise values for this compound would require specific QC calculations.
Electrostatic Potential Mapping and Charge Distribution Analysis
The molecular electrostatic potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and act as hydrogen bond acceptors or sites for electrophilic attack. Regions of positive potential (blue) are electron-poor and indicate hydrogen bond donors or sites for nucleophilic attack.
For this compound, the MEP map would clearly show a strong positive potential localized around the quaternary ammonium group, which is its primary anchor point to the anionic aspartate residue (Asp147) in the muscarinic receptor binding site. mdpi.commdpi.com Negative potential would be concentrated around the oxygen atoms of the ester and hydroxyl groups, which are key hydrogen bond acceptors. researchgate.net Analysis of the partial atomic charges, calculated using methods like CHELPG or Natural Bond Orbital (NBO) analysis, provides a quantitative basis for the MEP map and is used to parameterize the electrostatic terms in molecular mechanics force fields for MD simulations. researchgate.net
Table 4: Representative Partial Atomic Charges for Key Regions of Darotropium
| Atom/Group | Predicted Partial Charge (a.u.) | Rationale |
| Quaternary Nitrogen (N+) | +0.1 to +0.3 | The formal positive charge is delocalized over the nitrogen and adjacent methyl and methylene (B1212753) groups. |
| Ester Carbonyl Oxygen (C=O) | -0.5 to -0.7 | Highly electronegative oxygen atom, strong hydrogen bond acceptor. |
| Hydroxyl Oxygen (-OH) | -0.6 to -0.8 | Electronegative oxygen, key hydrogen bond acceptor. |
| Hydroxyl Hydrogen (-OH) | +0.3 to +0.5 | Electron-poor hydrogen, acts as a hydrogen bond donor. |
| Aromatic Ring Carbons | -0.1 to +0.1 | Charge is distributed across the ring system, creating regions for potential π-interactions. |
Note: These charge values are illustrative and based on quantum chemical calculations of similar functional groups and molecules like tiotropium. researchgate.netresearchgate.net
In Silico Prediction of Receptor Interaction Profiles and Off-Target Activity (excluding toxicity)
No drug is perfectly specific. In silico methods are increasingly used in the early stages of drug development to predict a compound's potential "off-target" interactions. nih.govafjbs.com These methods can be broadly categorized as ligand-based or structure-based.
Ligand-based methods, such as chemical similarity searching or machine learning models trained on large bioactivity databases (e.g., ChEMBL), predict off-target interactions by comparing the new molecule to known drugs and their activities. mdpi.comnih.gov If a molecule is structurally or physicochemically similar to known ligands for a particular off-target, it is flagged for potential interaction.
Structure-based methods involve docking the compound of interest against a panel of 3D structures of known off-target proteins. A high docking score to an unintended receptor suggests a potential interaction that warrants experimental investigation.
For a muscarinic antagonist like this compound, the primary off-targets would likely be other G-protein coupled receptors (GPCRs), particularly other amine receptors, due to similarities in their binding sites. mdpi.com For example, dopamine (B1211576) and serotonin (B10506) receptors are common off-targets for compounds with a cationic amine, a feature essential for muscarinic receptor binding. mdpi.com Predicting these interactions early allows for chemical modifications to be made to improve selectivity and avoid potential side effects arising from off-target engagement.
Table 5: Illustrative Predicted Off-Target Interaction Profile for a Muscarinic Antagonist
| Potential Off-Target Receptor Family | Specific Examples | Rationale for Interaction |
| Adrenergic Receptors | Alpha1, Beta2 | Binding sites recognize cationic amines, although the overall shape and pharmacophore differ from muscarinic receptors. |
| Dopamine Receptors | D2, D3 | The cationic head and aromatic features can lead to cross-reactivity at dopamine receptor binding sites. mdpi.com |
| Serotonin (5-HT) Receptors | 5-HT2A, 5-HT3 | Certain serotonin receptor subtypes possess binding pockets that can accommodate tropane-like scaffolds. |
| Histamine Receptors | H1 | The H1 receptor binds protonated amine ligands and shares some structural features with other biogenic amine receptors. |
| Other Muscarinic Subtypes | M1, M2, M4, M5 | Darotropium is an M3 antagonist, but will have high affinity for other muscarinic subtypes, which is a key part of its pharmacological profile. psu.edu |
Note: This table presents a hypothetical off-target profile based on the known polypharmacology of related compounds and general principles of receptor-ligand interactions.
Preclinical Pharmacological Assessment in Non Human Biological Systems Focus on Mechanistic Insights
In Vitro Assays for Target Engagement and Downstream Pathway Modulation
In vitro studies are fundamental in the early preclinical assessment of a drug candidate, providing insights into its interaction with its molecular target and the subsequent cellular effects. For a muscarinic antagonist like darotropium (B3064033) bromide, these assays are designed to quantify its binding affinity to muscarinic receptor subtypes and to evaluate its functional effects on cellular pathways.
Functional cell-based assays are employed to determine the potency and efficacy of a compound in a cellular context. accelevirdx.com For darotropium bromide, such assays would typically involve mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, genetically engineered to express specific human muscarinic receptor subtypes (M1, M2, M3, M4, and M5). nih.gov While specific data for this compound is not publicly available, the general approach for LAMAs involves stimulating these cells with a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) and measuring the ability of the antagonist to inhibit the resulting cellular response. The response measured is often the mobilization of intracellular calcium, which is a key event following M1 and M3 receptor activation.
The potency of the antagonist is typically expressed as an IC50 value, which is the concentration of the drug that inhibits 50% of the maximal response to the agonist. For instance, the established LAMA ipratropium (B1672105) bromide has been shown to have IC50 values of 2.9 nM, 2 nM, and 1.7 nM for M1, M2, and M3 receptors, respectively. medchemexpress.com Similar assays would have been conducted for this compound to establish its potency at each receptor subtype.
Table 1: Representative Data for Muscarinic Receptor Antagonist Activity in Cell-Based Assays (Illustrative) This table is illustrative of the types of data generated in such assays, as specific data for this compound is not publicly available.
| Compound | Cell Line | Receptor Subtype | Agonist | Measured Response | IC50 (nM) |
|---|---|---|---|---|---|
| Ipratropium Bromide | CHO | M1 | Carbachol | Calcium Flux | 2.9 |
| Ipratropium Bromide | CHO | M2 | Carbachol | Inhibition of Forskolin-stimulated cAMP | 2.0 |
The binding of acetylcholine (B1216132) to M3 muscarinic receptors on airway smooth muscle cells activates a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and bronchoconstriction.
As a muscarinic antagonist, this compound would block the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor. patsnap.com Consequently, the downstream signaling events, including PLC activation, IP3 production, and calcium mobilization, would be inhibited. Studies investigating the intracellular signaling pathways affected by this compound would have aimed to confirm this mechanism, likely by measuring levels of second messengers like IP3 or by imaging intracellular calcium concentrations in response to muscarinic agonists in the presence and absence of the drug. The activation of β2-adrenergic receptors, on the other hand, stimulates an increase in cyclic adenosine (B11128) monophosphate (cAMP), which promotes smooth muscle relaxation. nih.gov
Ex vivo organ perfusion studies bridge the gap between in vitro cell-based assays and in vivo animal models. ctrjournal.orgcda-amc.caamegroups.cn For a respiratory drug like this compound, these studies would typically involve isolated tracheal or bronchial tissues from animals such as guinea pigs. nih.govresearchgate.net These tissues are mounted in an organ bath containing a physiological salt solution and are stimulated to contract with a cholinergic agonist like methacholine (B1211447) or carbachol.
The ability of this compound to relax these pre-contracted tissues or to prevent contraction would be measured. Such studies provide a more integrated assessment of the drug's functional effects on airway smooth muscle. For example, the potent muscarinic antagonist tiotropium (B1237716) bromide has been shown to inhibit electrical field stimulation-induced contraction of guinea pig trachea in vitro with an IC50 of 0.17 nM. rndsystems.com These types of experiments would have been essential to characterize the potency and duration of action of this compound at the tissue level.
Investigation of Intracellular Signaling Cascades Affected by this compound
In Vivo Animal Models for Pharmacological Profiling (Strictly Non-Human)
A standard preclinical model for assessing the efficacy of bronchodilators is the methacholine-induced bronchoconstriction model. ersnet.org In this model, animals such as guinea pigs are challenged with an inhaled or systemically administered dose of methacholine, a muscarinic agonist that causes bronchoconstriction. nih.gov The resulting increase in airway resistance is measured.
This compound would have been administered to the animals prior to the methacholine challenge to evaluate its ability to inhibit or reverse the bronchoconstrictive effects. The long duration of action of this compound, which supports its potential for once-daily use in COPD, was likely established in such animal models. ersnet.orgersnet.org While specific data is not available, the results would have been compared to other LAMAs like tiotropium and ipratropium.
Table 2: Representative Data from a Methacholine-Induced Bronchoconstriction Model in Guinea Pigs (Illustrative) This table is illustrative of the types of data generated in such studies, as specific data for this compound is not publicly available.
| Treatment | Dose | Route of Administration | Inhibition of Bronchoconstriction (%) | Duration of Action (hours) |
|---|---|---|---|---|
| Vehicle | - | Inhaled | 0 | - |
| Ipratropium | 10 µg/kg | Inhaled | 85 | 4-6 |
Receptor occupancy studies are conducted to understand the relationship between the dose of a drug, its concentration in target tissues, and the extent to which it binds to its receptors. These studies are crucial for optimizing dosing regimens. For this compound, these studies would have involved administering the compound to animals and then measuring the percentage of muscarinic receptors that are occupied by the drug in tissues of interest, primarily the lungs (the site of action) and the heart (a site of potential side effects due to the presence of M2 receptors).
Techniques such as positron emission tomography (PET) with a radiolabeled ligand that binds to muscarinic receptors can be used to non-invasively measure receptor occupancy in living animals. Alternatively, ex vivo binding assays can be performed on tissue homogenates from treated animals. These studies would have provided valuable information on the dose of this compound required to achieve sufficient receptor occupancy in the lungs for a therapeutic effect, while minimizing occupancy in other tissues to reduce the risk of side effects.
Studies on the Modulation of Cholinergic Tone in Specific Organ Systems
The primary target for this compound was the modulation of cholinergic tone in the airways to induce bronchodilation. In non-human biological systems, muscarinic antagonists achieve this by blocking the effects of acetylcholine released from parasympathetic nerves. karger.com This action primarily targets M3 muscarinic receptors on airway smooth muscle, leading to relaxation and a decrease in bronchoconstriction. nih.govkarger.com
Furthermore, cholinergic stimulation is known to increase mucus secretion from submucosal glands, a key feature of chronic obstructive pulmonary disease (COPD). karger.comersnet.org Preclinical studies on other LAMAs, such as tiotropium and aclidinium (B1254267), have demonstrated their ability to inhibit the overexpression of MUC5AC, a major mucin protein, in animal models of airway disease. ersnet.org This suggests that a compound like this compound would also be expected to reduce mucus hypersecretion by antagonizing M3 receptors on mucus glands. karger.comersnet.org
In addition to the respiratory system, systemically available muscarinic antagonists can affect cholinergic tone in other organ systems. For example, antagonism of M2 receptors in the heart can lead to tachycardia, while effects on M3 receptors in the salivary glands and gastrointestinal tract can cause dry mouth and reduced gut motility, respectively. researchgate.net Preclinical studies in rats have been used to assess the systemic effects of LAMAs, such as measuring the inhibition of salivation to determine the potential for systemic side effects. researchgate.net
Comparative Pharmacological Efficacy (Mechanistic) with Other Muscarinic Antagonists in Animal Models
While direct comparative data for this compound is not available, extensive preclinical comparisons have been made between other LAMAs like tiotropium, aclidinium bromide, and glycopyrrolate (B1671915). These studies provide a framework for understanding the expected efficacy of a compound like this compound. The key determinants of a LAMA's long duration of action are its receptor binding kinetics, specifically its dissociation half-life from the M3 receptor. nih.govresearchgate.net
In anesthetized dog models, the ability of LAMAs to protect against acetylcholine-induced bronchoconstriction has been monitored over 24 hours. nih.govresearchgate.net These studies have shown that the duration of bronchoprotection correlates with the dissociation half-life from the M3 receptor. nih.govresearchgate.net For instance, tiotropium, with a long dissociation half-life, provides sustained bronchoprotection. nih.govresearchgate.net It was noted that the bronchodilation effect of this compound was not sustained over a 24-hour period, which was a factor in the discontinuation of its development. ncats.io
Preclinical studies in guinea pig models have also been used to compare the onset of action of different LAMAs. Some compounds, like aclidinium and glycopyrrolate, have demonstrated a more rapid onset of action compared to tiotropium in these models. tandfonline.com
Below are tables summarizing comparative preclinical data for well-characterized LAMAs, which provide context for the likely profile of this compound.
Receptor Binding Affinity and Dissociation Half-Life of Select LAMAs
| Compound | M3 Receptor Affinity (pA2) | M3 Receptor Dissociation Half-Life (t½) | M2 Receptor Dissociation Half-Life (t½) | Kinetic Selectivity (M3 vs M2) |
|---|---|---|---|---|
| Tiotropium | 10.4 | 27 hours | Data not consistently reported | Considered kinetically selective for M3 |
| Aclidinium Bromide | 9.6 | 10.7 hours | Shorter than M3 | Over 10-fold greater for M3 |
| Glycopyrrolate | 9.7 | 6.1 hours | Shorter than M3 | Kinetically selective for M3 |
Data synthesized from multiple preclinical studies. nih.govkarger.comresearchgate.netresearchgate.net
In Vivo Bronchodilator Effects of Select LAMAs in Animal Models
| Compound | Animal Model | Key Finding |
|---|---|---|
| Tiotropium | Anesthetized Dog | Sustained bronchoprotection at 24 hours. nih.govresearchgate.net |
| Aclidinium Bromide | Anesthetized Dog | Significant bronchoprotection, but less sustained than tiotropium at 24 hours. nih.govresearchgate.net |
| Glycopyrrolate | Anesthetized Dog | Effective bronchodilation, but limited duration at 24 hours. nih.govresearchgate.net |
| Aclidinium Bromide | Guinea Pig | Longer duration of action than glycopyrronium. researchgate.net |
Investigation of Receptor Subtype-Specific Effects in Genetically Modified Animal Models (if applicable)
Genetically modified animal models, particularly knockout mice lacking specific muscarinic receptor subtypes (M1, M2, M3, M4, or M5), have been crucial in dissecting the precise roles of these receptors and inferring the subtype-specific effects of antagonists. jax.orgnih.gov
Studies in M3 knockout mice have confirmed the primary role of the M3 receptor in mediating smooth muscle contraction in the airways. nih.gov In bladder tissue from these mice, the contractile response to a muscarinic agonist was dramatically reduced, highlighting the M3 receptor's importance in smooth muscle function. nih.gov This directly supports the rationale for targeting the M3 receptor for bronchodilation with compounds like this compound.
Conversely, studies using M2 knockout mice have helped to understand the role of the M2 receptor. In the heart, M2 receptors are critical for regulating heart rate. nih.gov In the airways, M2 receptors act as autoreceptors on presynaptic cholinergic nerves, inhibiting further acetylcholine release. Blockade of these receptors by a non-selective antagonist could paradoxically increase acetylcholine release, potentially counteracting the bronchodilator effect at the M3 receptor. Therefore, kinetic selectivity for the M3 over the M2 receptor is a desirable feature for an inhaled muscarinic antagonist. karger.com
The use of M1 and M4 receptor knockout mice has been instrumental in understanding the role of these subtypes in the central nervous system and other peripheral functions, such as salivation. nih.govd-nb.info For an inhaled therapeutic like this compound, which is designed for local action in the lungs with minimal systemic absorption, effects mediated by M1 and M4 receptors would be less prominent but are still considered in preclinical safety assessments.
Analytical Methodologies for Darotropium Bromide in Research Settings
High-Purity Chromatographic Methods for Compound Characterization
Chromatographic techniques are indispensable for assessing the purity and quality of darotropium (B3064033) bromide active pharmaceutical ingredients (APIs). These methods separate the target compound from any related substances, including synthetic intermediates, degradation products, and stereoisomers.
High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the chemical purity of darotropium bromide. Published data indicates that HPLC methods have been successfully applied to achieve a high degree of purity, often exceeding 99.5%. ncl.res.inkaggle.com These methods are designed to separate the main compound from any potential non-volatile or thermally unstable impurities.
While specific, detailed public protocols for this compound are limited, a typical HPLC purity method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance. The method would be validated according to regulatory guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Table 1: Illustrative HPLC Parameters for Purity Assessment of Muscarinic Antagonists
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18, C8 |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and Water (with additives like TFA or formic acid) |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection | UV at 220-254 nm |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
This table represents typical conditions and is for illustrative purposes only, as specific details for this compound are not publicly available.
This compound possesses a chiral center, making the separation and quantification of its enantiomers critical, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the standard technique for determining the enantiomeric excess (e.e.) of the compound.
Research and patent literature describe the use of specific chiral stationary phases for the successful resolution of enantiomers related to this compound's synthesis. ncl.res.inkaggle.com For instance, the separation of a racemic intermediate was achieved using a Chiralcel OJ-H column with an isocratic mobile phase of isohexane and ethanol. kaggle.com Another method utilized a Chiralpak AD column for enantiomeric separation. google.com The selection of the chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers, allowing for accurate quantification.
Table 2: Reported Chiral HPLC Systems for Separation of Related Compounds
| Column | Mobile Phase | Application | Reference |
| Chiralcel OJ-H | 80:20 isohexane:ethanol (isocratic) | Separation of a racemic intermediate's enantiomers | kaggle.com |
| Chiralpak IA | 4:1 heptane:isopropyl alcohol | Determination of enantiomeric excess of a related compound | researchgate.net |
| Chiralpak AD | Not specified | Enantiomeric separation | google.com |
Gas Chromatography (GC) is a valuable technique for the analysis of volatile organic impurities that may be present in the drug substance from the synthesis process. These can include residual solvents or volatile reagents. For intermediates used in the synthesis of related compounds, GC has been employed to ensure that the levels of specific impurities are controlled to within acceptable limits, for example, less than 0.5%. kaggle.com
A typical GC method would involve dissolving the sample in a suitable solvent, injecting it into the GC system, where volatile compounds are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for this type of analysis due to its sensitivity to a wide range of organic compounds.
Chiral HPLC for Enantiomeric Excess Determination
Quantitative Bioanalytical Method Development for Preclinical Research Samples
The quantification of this compound in biological matrices is essential for preclinical studies, such as pharmacokinetics and cell-based assays.
While specific validated methods for this compound are not available in the public domain, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold-standard technique for quantifying drugs in biological fluids due to its high sensitivity and selectivity. The development of such a method would involve:
Sample Preparation: Extraction of this compound from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
Chromatographic Separation: A rapid HPLC or UHPLC separation to resolve the analyte from matrix components.
Mass Spectrometric Detection: Use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and one or more product ions, ensuring high selectivity. An internal standard, structurally similar to this compound, would be used for accurate quantification.
Currently, there is no publicly available information on the development of immunochemical assays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for this compound. The development of such an assay would require the production of specific antibodies that recognize this compound. This would involve synthesizing a hapten-carrier conjugate to elicit an immune response, followed by antibody production and the development and validation of the ELISA protocol. While potentially offering high throughput for sample analysis, the development process is resource-intensive and may be less specific than LC-MS/MS.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices (e.g., cell culture media, animal tissue extracts)
Solid-State Characterization for Research Material Quality Control
The physical properties of an active pharmaceutical ingredient (API) are critically influenced by its solid-state characteristics. For this compound, like other pharmaceutical compounds, ensuring the correct crystalline form and understanding its thermal behavior are fundamental for quality control in research settings.
Powder X-ray Diffraction (PXRD) is a primary technique for the characterization of crystalline materials. scielo.br It provides a unique fingerprint for a specific crystalline solid, enabling the identification of different polymorphic forms. scielo.br Polymorphism, the ability of a substance to exist in two or more crystalline phases, can significantly impact a drug's properties.
While specific PXRD data for this compound is not extensively available in the public domain, the analytical approach is well-established. For related compounds like tiotropium (B1237716) bromide, numerous polymorphic forms have been identified and characterized by their distinct PXRD patterns. google.com For instance, different forms of tiotropium bromide exhibit characteristic peaks at specific 2-theta angles, which allows for their unambiguous identification. google.comnih.gov This same principle is applied to this compound to ensure the correct and consistent crystalline form is used in research, which is crucial for the reproducibility of experimental results. The presence of even small amounts of an unintended polymorph can be detected by sensitive techniques like synchrotron XRPD. nih.gov
Table 1: Illustrative PXRD Peak Positions for Different Polymorphic Forms of a Bromide Compound (based on data for Tiotropium Bromide)
| Polymorph | Characteristic Peaks (2-theta ± 0.2°) |
| Form 1 | 8.9, 11.9, 13.5, 14.8, 16.7, 17.5, 20.3, 23.6, 24.1, 26.9 |
| Form 2 | 9.9, 11.0, 13.4, 15.3, 18.1, 19.9, 21.4, 23.1, 23.6, 24.1, 24.7, 25.2, 26.0, 27.2, 30.1, 30.3 |
| Form 6 | 9.9, 11.0, 13.3, 15.3, 18.1, 19.9, 21.3, 27.7, 27.8, 30.3, 30.5 |
| Form 7 | 8.8, 9.0, 11.7, 13.4, 15.1, 15.3, 15.6, 17.7, 18.1, 20.2 |
| Form 8 | 9.9, 11.0, 13.4, 15.3, 16.2, 16.5, 17.9, 19.7, 20.9, 21.4, 28.0, 28.3 |
This table is illustrative and based on data for tiotropium bromide, a structurally related compound. google.com Specific peak positions for this compound would need to be determined experimentally.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature. xrfscientific.comicmab.es DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing transitions such as melting, crystallization, and glass transitions. icmab.esmdpi.com TGA measures the change in mass of a sample as it is heated, indicating processes like dehydration, desolvation, or decomposition. google.comresearchgate.net
The combination of DSC and TGA is powerful for characterizing the thermal properties of this compound. For example, in the analysis of tiotropium bromide, DSC thermograms show distinct endothermic peaks corresponding to the melting temperatures of different crystalline forms. mdpi.com TGA can quantify the loss of water or solvent molecules, which is crucial for identifying hydrate (B1144303) or solvate forms. google.com For instance, TGA has been used to show a weight loss of about 5.2% for a specific crystalline form of tiotropium bromide. google.com Such analyses are vital for ensuring the quality and consistency of research-grade this compound.
Table 2: Representative Thermal Analysis Data for a Bromide Compound (based on data for Tiotropium Bromide)
| Analytical Technique | Observation | Interpretation | Reference |
| DSC | Endothermic peak at 232 °C | Melting temperature of the crystalline form | mdpi.com |
| TGA | Weight loss step at ~160 °C | Loss of solvent/water from the crystal structure | google.com |
| TGA | Weight loss of ~5.1-5.7% | Corresponds to a specific solvate form | google.com |
This table provides representative data based on a related compound. google.commdpi.com The specific thermal behavior of this compound would require experimental determination.
Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism
Assessment of Chemical Stability of this compound in Research Conditions
Understanding the chemical stability of this compound is critical for its handling, storage, and use in research to ensure that the compound remains intact and that experimental results are reliable.
Stability testing under stressed conditions is performed to understand the degradation pathways of a compound. ucl.ac.uk These studies typically involve exposing the compound to various conditions such as a range of pH values, light, and elevated temperatures. For inhaled products, photostability is a key consideration. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Public assessment reports for similar compounds like tiotropium bromide indicate that while the active substance may be sensitive to light, the primary packaging can offer protection. geneesmiddeleninformatiebank.nl Stability studies for tiotropium bromide have been conducted at various temperatures and humidity levels, such as 25°C/60% RH, 30°C/75% RH, and 40°C/75% RH, to assess its stability profile. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Such studies help in identifying potential degradation products and understanding the kinetics of degradation, which is essential for establishing appropriate storage and handling procedures for this compound in a research setting.
The shelf-life of a chemical reagent is the period during which it is expected to remain within its specified quality parameters when stored under defined conditions. labmanager.comonepointesolutions.com For laboratory reagents, this is crucial for the accuracy and reproducibility of experiments. longchangchemical.com While a specific shelf-life for this compound as a laboratory reagent is not publicly documented, general principles for chemical reagent stability apply.
The stability of a reagent is influenced by factors such as its chemical nature, exposure to air, light, and temperature. labmanager.comboquinstrument.com For many solid organic compounds, if stored properly in a cool, dark, and dry place, the shelf-life can be several years. longchangchemical.comboquinstrument.com However, for research purposes, it is often recommended that the validity of a reagent be re-evaluated after a certain period, for instance, through re-analysis. labmanager.comlongchangchemical.com For solutions, the shelf-life is generally shorter. For example, test solutions and buffer solutions are often considered valid for about six months. longchangchemical.comboquinstrument.com
Table 3: General Guidelines for Laboratory Reagent Shelf-Life
| Reagent Type | General Recommended Shelf-Life (Opened) | Storage Conditions |
| Solid Organic Compounds | 1-5 years | Cool, dark, dry, sealed container |
| Liquid Reagents (unspecified) | 1 year | As per manufacturer's instructions |
| Test/Buffer Solutions | 6 months | As per preparation protocol |
These are general guidelines; the specific shelf-life of a this compound reagent should be determined based on experimental stability data and manufacturer recommendations. onepointesolutions.comlongchangchemical.comboquinstrument.com
Future Research Directions and Unexplored Academic Avenues for Darotropium Bromide
Exploration of Allosteric Modulation of Muscarinic Receptors by Darotropium (B3064033) Bromide or its Analogs
Muscarinic acetylcholine (B1216132) receptors, as members of the G protein-coupled receptor (GPCR) family, possess not only an orthosteric site where acetylcholine and competitive antagonists like Darotropium bromide bind, but also one or more topographically distinct allosteric sites. nih.govnih.gov Ligands that bind to these allosteric sites, known as allosteric modulators, can change the receptor's conformation, thereby altering the binding affinity or efficacy of the primary (orthosteric) ligand. nih.govmdpi.com This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands. nih.gov
Currently, this compound is classified as a competitive muscarinic antagonist. medchemexpress.com However, a significant future research direction would be to investigate whether this compound or its synthetically derived analogs exhibit any allosteric properties. Research could explore:
Negative or Positive Cooperativity: Studies could determine if this compound influences the binding of the endogenous agonist, acetylcholine, in a manner that suggests allosteric interaction (negative or positive cooperativity). mdpi.com
Dualsteric/Bitopic Ligands: There is a growing interest in "dualsteric" or "bitopic" ligands that simultaneously interact with both the orthosteric and an allosteric site. nih.gov The chemical scaffold of this compound could be systematically modified to create analogs designed to probe for such interactions. This could lead to compounds with unique pharmacological profiles, potentially combining high affinity with enhanced subtype selectivity.
Probe Dependence: The allosteric effects can be highly dependent on the orthosteric probe used. Future studies could use a range of agonists and antagonists to characterize the modulatory profile of any potential this compound analog, as has been done for other modulators like alcuronium, which enhances binding at M2/M4 receptors while inhibiting it at M1/M3/M5 subtypes. nih.gov
The discovery of allosteric properties in a this compound-based compound would open up new avenues for developing highly selective modulators for the M3 receptor, a key target in various pathologies. researchgate.net
Development of Advanced Fluorescent or Photoaffinity Probes Based on this compound Structure for Receptor Imaging and Identification
Visualizing receptor localization, movement, and binding in real-time within living cells is a powerful tool in pharmacology. The development of chemical probes based on the this compound structure represents a promising research frontier.
Fluorescent Probes: These are created by covalently linking a ligand to a fluorophore (a fluorescent dye). researchgate.net Given this compound's known affinity for muscarinic receptors, its structure is an excellent starting point for creating novel fluorescent antagonists.
Synthetic Strategy: Medicinal chemistry efforts could focus on identifying positions on the this compound molecule where a fluorophore (e.g., BODIPY, cyanine (B1664457) dyes, TAMRA) could be attached via a linker without significantly compromising receptor affinity. researchgate.netresearchgate.net
Applications: Such probes would be invaluable for a range of imaging techniques, including confocal microscopy, flow cytometry, and super-resolution microscopy (like STED), to study receptor distribution on the cell membrane, quantify receptor expression levels, and perform competition binding assays in live cells. researchgate.netnih.govacs.org
Photoaffinity Probes: Photoaffinity labeling is a powerful technique to irreversibly label a receptor's binding site to identify the specific amino acid residues involved in ligand binding. nih.gov
Probe Design: This involves incorporating a photoreactive group (e.g., a diazirine) into the this compound structure. nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues within the binding pocket.
Research Value: Subsequent enzymatic digestion and mass spectrometry analysis can identify the exact location of the covalent attachment, providing high-resolution information about the M3 receptor's binding pocket. This is a classic, powerful approach for structural biology that has been difficult to achieve for many transmembrane receptors. nih.gov
| Probe Type | Principle of Operation | Key Research Applications | Potential Modification to this compound |
|---|---|---|---|
| Fluorescent Probe | A ligand conjugated to a fluorophore allows for visualization via fluorescence microscopy when it binds to its target receptor. researchgate.netnih.gov | Live-cell imaging, receptor trafficking studies, quantification of receptor density, high-content screening. researchgate.netacs.org | Covalent attachment of a fluorescent dye (e.g., BODIPY, Cy3, TAMRA) via a chemical linker. researchgate.net |
| Photoaffinity Probe | A ligand containing a photo-reactive group binds to the receptor; UV light activation creates a covalent bond, permanently labeling the binding site. nih.gov | Identification of ligand-binding domains, structural mapping of the receptor's binding pocket. nih.gov | Incorporation of a photoreactive moiety (e.g., diazirine, benzophenone) into the chemical structure. |
Investigation of Intracellular Trafficking and Receptor Internalization Modulated by Muscarinic Antagonists
The number of receptors on the cell surface is not static; it is dynamically regulated by internalization (endocytosis) and recycling back to the membrane. jneurosci.org This trafficking is crucial for regulating cellular sensitivity to stimuli. Agonist binding typically promotes receptor internalization, but antagonists can also influence these pathways. jneurosci.orgnih.gov
The precise effects of this compound on M3 receptor trafficking are unknown and represent a key area for future research.
Subtype and Cell-Type Specificity: The rate and extent of muscarinic receptor internalization are known to be dependent on both the receptor subtype (e.g., M2 and M4 receptors often show more substantial internalization than M1 and M3) and the cell type in which they are expressed. nih.gov Future studies should characterize the effect of this compound on M3 receptor internalization in various relevant cell types, such as airway smooth muscle or epithelial cells.
Constitutive vs. Agonist-Induced Internalization: Some receptors, like the M1-mAChR, can undergo constitutive (agonist-independent) internalization. biologists.com An important research question is whether long-term blockade with this compound affects the basal level of M3 receptor expression at the cell surface by altering its constitutive internalization or recycling rates.
Modulation of Agonist Effects: While antagonists block the direct effects of agonists, they can also modulate the trafficking response. For example, pretreatment with the antagonist atropine (B194438) can abolish agonist-induced internalization of the m4 receptor. jneurosci.org Research should examine how this compound alters the internalization and subsequent trafficking of M3 receptors through endosomal compartments following agonist stimulation. Understanding this could have implications for receptor desensitization and resensitization.
Application of this compound as a Chemical Tool to Dissect Cholinergic Pathway Physiology in Non-Human Models
Muscarinic antagonists are fundamental pharmacological tools used to block the activity of the parasympathetic nervous system, allowing researchers to elucidate the role of cholinergic signaling in various physiological and pathophysiological processes. wikipedia.orgnih.govnih.gov this compound, with its high affinity for muscarinic receptors, can be a valuable tool in this context.
Given its development history for respiratory disease, a primary application would be in preclinical animal models to study airway physiology. researchgate.netnih.gov
Airway Smooth Muscle Function: Acetylcholine is a key neurotransmitter causing bronchoconstriction via M3 receptors. openrespiratorymedicinejournal.com this compound could be used in ex vivo organ bath studies with tracheal or bronchial rings from various species to precisely quantify the contribution of M3 receptor activation to muscle contraction induced by different stimuli.
Neural Control of Airways: The cholinergic system is a major regulator of airway function. nih.gov In vivo studies in animal models of asthma or COPD could use this compound to block M3 receptors and thereby dissect the specific contribution of the cholinergic pathway to airway hyperreactivity, inflammation, and mucus secretion.
Distinguishing Receptor Subtypes: While this compound is a potent muscarinic antagonist, comparing its effects with subtype-selective antagonists for other muscarinic receptors (M1, M2, etc.) in non-human models can help delineate the specific physiological roles of the M3 receptor from other subtypes in a given system.
Integration with Systems Pharmacology Approaches for Comprehensive Network Analysis in Preclinical Systems
Systems pharmacology moves beyond the "one drug, one target" paradigm to understand how a drug's effects propagate through complex biological networks. nih.gov It integrates experimental "omics" data (genomics, proteomics, transcriptomics) with computational network analysis to build comprehensive models of drug action. researchgate.netresearchgate.net
Applying this approach to this compound in preclinical systems is a cutting-edge research direction.
Network Perturbation Analysis: A potential study could involve treating a relevant cell line (e.g., human bronchial epithelial cells) with this compound and performing multi-omics analysis. The resulting data on changes in gene expression, protein levels, and metabolite concentrations could be used to construct a "this compound perturbation network."
Identifying Novel Pathways: Network analysis of this data could reveal unexpected pathways and cellular processes that are modulated by M3 receptor blockade, beyond the well-known G-protein signaling cascade. researchgate.net This could uncover novel biomarkers of target engagement or identify unforeseen downstream effects.
Q & A
Q. What experimental models are commonly used to evaluate the bronchodilatory efficacy of darotropium bromide, and how do they inform translational research?
this compound’s efficacy is typically assessed in in vivo animal models (e.g., guinea pigs or rats) using acetylcholine-induced bronchoconstriction assays. These models measure forced expiratory volume (FEV₁) improvements and duration of action . For translational relevance, researchers should validate findings in human trials with endpoints like FEV₁ changes from baseline, as seen in Phase II trials (e.g., 576 patients with moderate COPD) .
Q. How does this compound’s receptor selectivity (M3 vs. M2) influence its therapeutic profile, and what methodologies are used to assess this selectivity?
this compound primarily targets M3 muscarinic receptors, which mediate bronchoconstriction, but its off-target effects on M2 receptors (involved in feedback inhibition of acetylcholine release) are minimal. Receptor selectivity is determined via in vitro competitive binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) in transfected cell lines expressing human M1-M5 receptors .
Q. What are the standard pharmacokinetic parameters measured in preclinical studies to justify once-daily dosing?
Key parameters include plasma half-life, lung retention time, and receptor occupancy duration. Animal studies suggest this compound’s long-acting potential due to slow dissociation from M3 receptors, but human trials revealed insufficient 24-hour bronchodilation, highlighting the need for species-specific pharmacokinetic modeling .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s sustained efficacy in animal models and its lack of 24-hour bronchodilation in human trials?
Discrepancies may arise from interspecies differences in receptor density, lung physiology, or metabolic clearance. Methodological solutions include:
Q. What experimental designs are optimal for comparing this compound’s efficacy with other long-acting muscarinic antagonists (LAMAs) like tiotropium?
Head-to-head randomized controlled trials (RCTs) with crossover designs can minimize interpatient variability. Primary endpoints should include FEV₁ AUC₀–₂₄h and rescue medication use. For example, aclidinium bromide trials used similar endpoints but faced limitations in sustained efficacy, suggesting darotropium may require adjunct therapies .
Q. How can researchers address this compound’s potential systemic absorption and cardiovascular safety in vulnerable populations?
- Measure plasma concentrations post-inhalation to assess systemic exposure.
- Conduct electrocardiogram (ECG) monitoring in Phase I trials for QT interval prolongation risk.
- Compare darotropium’s safety profile to glycopyrronium bromide, which exhibits low systemic absorption due to quaternary ammonium structure .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound trials?
Use mixed-effects models to account for repeated FEV₁ measurements across doses (e.g., 12.5–200 µg). Non-linear regression can identify the minimal effective dose and plateau effects. In the Phase II trial, dose-dependent FEV₁ improvements plateaued at 50 µg, suggesting diminishing returns at higher doses .
Methodological Guidance
Q. How should researchers optimize formulation strategies to prolong this compound’s duration of action?
- Develop lipid-based nanoparticles or porous microparticles to enhance lung retention.
- Test in vitro dissolution profiles using simulated lung fluid.
- Compare aerosol performance (e.g., fine particle fraction) via cascade impaction testing .
Q. What biomarkers are predictive of this compound’s clinical efficacy in COPD subtypes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
